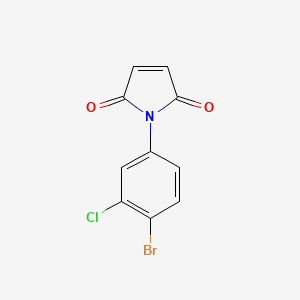
1-(4-bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
The closest compound I found is “(4-Bromo-3-chlorophenyl)boronic acid” with the molecular formula C6H5BBrClO2 . This compound has an average mass of 235.271 Da and a monoisotopic mass of 233.925446 Da .
Synthesis Analysis
The synthesis of “(4-Bromo-3-chlorophenyl)boronic acid” involves the reaction of 4-bromoacetophenone with aluminium chloride in dichloromethane at 0° C . After stirring for 2 hours at 0° C., chlorine is bubbled through the medium at 0° C . The reaction mixture is stirred at room temperature for 12 hours and then hydrolyzed .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-3-chlorophenyl)boronic acid” consists of a phenyl ring substituted with bromo, chloro, and boronic acid groups . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 361.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .
Physical And Chemical Properties Analysis
“(4-Bromo-3-chlorophenyl)boronic acid” has a molar refractivity of 45.8±0.4 cm3, a polar surface area of 40 Å2, and a polarizability of 18.2±0.5 10-24 cm3 . It has a LogP of 2.87, indicating its lipophilicity .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-bromo-3-chlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEOYUMKMSZANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306432 | |
| Record name | 1-(4-Bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
303212-61-5 | |
| Record name | 1-(4-Bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [2,2,2-trifluoro-1-(2-pyrimidinylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830214.png)
![ethyl [2,2,2-trifluoro-1-[(4-hydroxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830218.png)
![N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B3830223.png)

![ethyl [2,2,2-trifluoro-1-[(4-nitrophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830243.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B3830251.png)
![methyl 4-[2-(4-nitrobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B3830255.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-2,2-dimethylpropanamide](/img/structure/B3830275.png)
![2-methoxy-4-[2-(3-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3830276.png)
![1-(3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B3830280.png)
![methyl (2S,4S)-1-methyl-4-{[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3830286.png)
![N-[4-(aminosulfonyl)phenyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B3830302.png)

